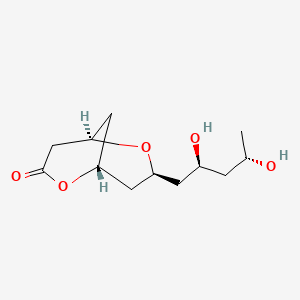
Cryptocaryolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cryptocaryolone is a natural product found in Cryptocarya latifolia with data available.
Applications De Recherche Scientifique
Medicinal Applications
Anticancer Activity
Cryptocaryolone has demonstrated promising anticancer properties. Studies indicate that it exerts cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. The compound's mechanism involves the induction of apoptosis and modulation of key signaling pathways, making it a potential candidate for cancer therapy .
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria highlights its potential as a natural antimicrobial agent . The compound's ability to disrupt microbial membranes contributes to its efficacy.
Anti-inflammatory Effects
this compound has been linked to anti-inflammatory activities, which may be beneficial in treating chronic inflammatory diseases. By inhibiting pro-inflammatory cytokines and mediators, it could serve as an adjunct therapy for conditions like arthritis and other inflammatory disorders .
Synthetic Applications
Synthesis of Analogues
The total synthesis of this compound and its derivatives has been achieved through various synthetic routes, showcasing its versatility in organic chemistry. Techniques such as asymmetric synthesis and Anion Relay Chemistry (ARC) have been employed to produce this compound efficiently . These methods not only facilitate the creation of this compound but also allow for the exploration of novel analogues with enhanced biological activities.
Material Science
In material science, this compound's properties are being investigated for potential applications in the development of bioactive materials. Its ability to form stable complexes with metal ions opens avenues for creating nanoparticles that can be utilized in drug delivery systems and bioimaging .
Case Studies
Propriétés
Formule moléculaire |
C12H20O5 |
|---|---|
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
(1S,5R,7S)-7-[(2S,4S)-2,4-dihydroxypentyl]-2,6-dioxabicyclo[3.3.1]nonan-3-one |
InChI |
InChI=1S/C12H20O5/c1-7(13)2-8(14)3-9-4-10-5-11(16-9)6-12(15)17-10/h7-11,13-14H,2-6H2,1H3/t7-,8-,9-,10-,11+/m0/s1 |
Clé InChI |
SNUANQYZLYFQEB-AJBSGBCOSA-N |
SMILES isomérique |
C[C@@H](C[C@@H](C[C@H]1C[C@H]2C[C@@H](O1)CC(=O)O2)O)O |
SMILES canonique |
CC(CC(CC1CC2CC(O1)CC(=O)O2)O)O |
Synonymes |
cryptocaryolone epi-cryptocaryolone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















